molecular formula C23H20N4O3S2 B2963374 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1116037-71-8

2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2963374
CAS RN: 1116037-71-8
M. Wt: 464.56
InChI Key: AUZCSOBWQUDBPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a thiazole ring, a pyrimidine ring, a phenyl ring, and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of various thiazolidin-4-one derivatives, including those incorporating thiazole rings similar to the compound , has been explored for their antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, indicating potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. Moreover, these compounds have shown potent inhibitory effects on COX-2 enzymes and have displayed remarkable anticancer activities against various human cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aldose Reductase Inhibition

Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde and aldose reductase enzymes. These compounds, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, have shown significant inhibitory potency. This suggests potential applications in the treatment of diabetic complications, highlighting the relevance of such compounds in medicinal chemistry and drug development (Ali et al., 2012).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of PF-06282999, a thiouracil derivative with a similar structural motif, have been thoroughly studied across animals and humans. These studies reveal insights into the metabolism, elimination mechanisms, and safety profile of such compounds, providing a foundational understanding necessary for further clinical development in the treatment of cardiovascular diseases (Dong et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

properties

IUPAC Name

2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-14-21(32-22(24-14)15-8-10-17(30-2)11-9-15)18-12-19(28)27-23(26-18)31-13-20(29)25-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCSOBWQUDBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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